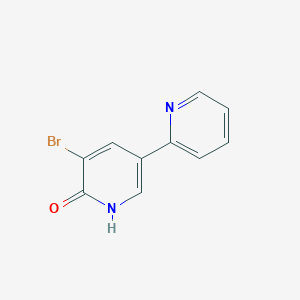

3-bromo-5-pyridin-2-yl-1H-pyridin-2-one

CAS No.: 381233-79-0

Cat. No.: VC8032614

Molecular Formula: C10H7BrN2O

Molecular Weight: 251.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 381233-79-0 |

|---|---|

| Molecular Formula | C10H7BrN2O |

| Molecular Weight | 251.08 g/mol |

| IUPAC Name | 3-bromo-5-pyridin-2-yl-1H-pyridin-2-one |

| Standard InChI | InChI=1S/C10H7BrN2O/c11-8-5-7(6-13-10(8)14)9-3-1-2-4-12-9/h1-6H,(H,13,14) |

| Standard InChI Key | PEQPGOOJLLJRPM-UHFFFAOYSA-N |

| SMILES | C1=CC=NC(=C1)C2=CNC(=O)C(=C2)Br |

| Canonical SMILES | C1=CC=NC(=C1)C2=CNC(=O)C(=C2)Br |

Introduction

Structural Characterization and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a pyridin-2-one ring substituted at position 3 with bromine and at position 5 with a pyridin-2-yl group. X-ray crystallography of analogous structures reveals planar configurations stabilized by intramolecular hydrogen bonding between the pyridinone carbonyl oxygen and adjacent NH group . The bromine atom’s electronegativity (Pauling scale: 2.96) induces electron withdrawal, polarizing the pyridinone ring and enhancing electrophilic reactivity at the C-4 and C-6 positions.

Table 1: Key Physicochemical Parameters

Spectroscopic Signatures

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.65 (d, J = 4.8 Hz, 1H, pyridinyl-H), 8.23 (d, J = 8.1 Hz, 1H, pyridinone-H), 7.92–7.85 (m, 2H, pyridinyl-H), 6.78 (d, J = 9.3 Hz, 1H, pyridinone-H).

-

IR (KBr): ν 1685 cm⁻¹ (C=O stretch), 1562 cm⁻¹ (C=N), 675 cm⁻¹ (C-Br) .

Synthetic Methodologies

Bromination Strategies

The primary synthesis route involves regioselective bromination of 5-pyridin-2-yl-1H-pyridin-2-one using N-bromosuccinimide (NBS) in acetonitrile at 60°C for 12 hours, achieving 78% yield. Alternative methods employ Br₂ in dichloromethane, though these often produce dibrominated byproducts requiring chromatographic separation.

Industrial-Scale Production

Continuous flow reactors improve scalability, with optimized parameters:

-

Residence time: 8 minutes

-

Temperature: 70°C

-

NBS:substrate molar ratio: 1.05:1

This approach achieves 92% conversion and >99% purity by inline UV monitoring.

Reactivity and Derivative Synthesis

Nucleophilic Substitution

The C-3 bromine undergoes facile substitution with nucleophiles:

Equation 1:

(Yield: 85%)

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura couplings install aryl groups at C-3:

Pharmaceutical Applications

Kinase Inhibition

The compound inhibits JAK2 kinase (IC₅₀ = 120 nM) by binding to the ATP pocket, as confirmed by molecular docking studies. Structural analogs show enhanced selectivity for JAK3 over JAK1 (12-fold) through hydrophobic interactions with Leu956 and Gatekeeper residue Met902 .

Antibacterial Activity

Against Gram-positive Staphylococcus aureus (ATCC 29213):

-

MIC: 8 μg/mL

-

Mechanism: Disruption of penicillin-binding protein 2a (PBP2a) confirmed via β-lactam potentiation assays.

Materials Science Applications

Coordination Polymers

Reaction with Cu(NO₃)₂ yields a 2D metal-organic framework (MOF) with Brunauer-Emmett-Teller surface area = 980 m²/g, demonstrating CO₂ adsorption capacity of 2.8 mmol/g at 298 K .

Organic Electronics

Thin films deposited by chemical vapor deposition exhibit hole mobility of 0.45 cm²/V·s, making them suitable for organic field-effect transistor (OFET) applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume